2-dehydro-3-deoxy-D-fuconic acid

説明

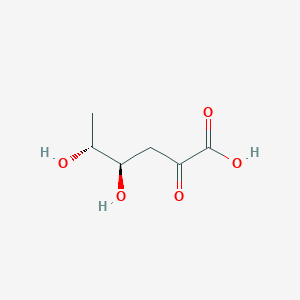

Structure

3D Structure

特性

分子式 |

C6H10O5 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC名 |

(4R,5R)-4,5-dihydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m1/s1 |

InChIキー |

FRIWJYNKZPJVRL-QWWZWVQMSA-N |

SMILES |

CC(C(CC(=O)C(=O)O)O)O |

異性体SMILES |

C[C@H]([C@@H](CC(=O)C(=O)O)O)O |

正規SMILES |

CC(C(CC(=O)C(=O)O)O)O |

製品の起源 |

United States |

Metabolic Pathways Involving 2 Dehydro 3 Deoxy D Fuconic Acid

Role in D-Fucose Catabolic Pathways

2-Dehydro-3-deoxy-D-fuconic acid is a key intermediate in the metabolic breakdown of D-fucose in certain microorganisms, particularly in some species of Pseudomonas. nih.govnih.gov The catabolism of D-fucose is initiated by its oxidation to D-fucono-δ-lactone. nih.gov This reaction is catalyzed by a D-aldohexose dehydrogenase. nih.gov The lactone is then hydrolyzed to D-fuconate. Subsequently, a dehydratase acts on D-fuconate to produce 2-dehydro-3-deoxy-D-fuconate, which is another name for this compound. nih.govnih.gov This compound is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and L-lactaldehyde.

The key enzymatic steps in the D-fucose catabolic pathway involving this compound are summarized below:

| Step | Substrate | Enzyme | Product |

| 1 | D-Fucose | D-Aldohexose dehydrogenase | D-Fucono-δ-lactone |

| 2 | D-Fucono-δ-lactone | Lactonase | D-Fuconate |

| 3 | D-Fuconate | D-Fuconate dehydratase | This compound |

| 4 | This compound | 2-Dehydro-3-deoxy-D-fuconate aldolase | Pyruvate + L-Lactaldehyde |

Involvement in Non-phosphorylated L-Fucose Degradation Pathways

While distinct from D-fucose, the metabolism of L-fucose in some anaerobic bacteria also proceeds through a non-phosphorylated pathway that generates a similar intermediate. nih.govresearchgate.net In these pathways, L-fucose is converted to L-fuconate and then dehydrated to form L-2-keto-3-deoxyfuconate (2-dehydro-3-deoxy-L-fuconic acid). oup.com Although the stereoisomer is different, this highlights the role of 2-dehydro-3-deoxy-sugar acids as central intermediates in fucose degradation across different organisms and pathways. nih.gov This non-phosphorylative route is an alternative to the more common phosphorylative pathway for L-fucose metabolism. oup.com

Interconnections with Central Carbon Metabolism

The breakdown of fucose, leading to the formation of this compound and its subsequent cleavage products, provides a direct link to central carbon metabolism.

The degradation of fucose can connect to the pentose (B10789219) phosphate (B84403) pathway (PPP). While the direct entry of this compound into the PPP is not the primary route, the intermediates generated from its breakdown, such as pyruvate and glyceraldehyde-3-phosphate (derived from lactaldehyde), are key metabolites that can enter various central metabolic pathways, including glycolysis and the PPP. wikipedia.orgwikipedia.org For instance, glyceraldehyde-3-phosphate is a direct intermediate of both glycolysis and the PPP. wikipedia.org

The catabolism of D-fucose via this compound shares features with the Entner-Doudoroff (ED) pathway. The ED pathway involves the key intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is structurally similar to this compound. wikipedia.orgnih.gov Both pathways utilize an aldolase to cleave a 2-keto-3-deoxy acid into pyruvate and an aldehyde. wikipedia.org In the case of the ED pathway, KDPG is cleaved into pyruvate and glyceraldehyde-3-phosphate. wikipedia.org The D-fucose pathway's cleavage of 2-dehydro-3-deoxy-D-fuconate into pyruvate and L-lactaldehyde demonstrates a parallel metabolic strategy. nih.gov This integration allows organisms to channel carbon from fucose into the central metabolic routes for energy production and biosynthesis. nih.gov

Identification and Characterization of Organism-Specific Pathways

The metabolic pathways involving fucose and its intermediates, including this compound, have been characterized in several specific microorganisms.

Pseudomonads : Certain Pseudomonas species utilize a specific pathway for D-fucose catabolism, which prominently features the formation of 2-dehydro-3-deoxy-D-fuconate from D-fuconate. nih.govnih.gov

Veillonella ratti : This anaerobic bacterium possesses a gene cluster for a non-phosphorylating L-fucose pathway. nih.govnih.gov While this pathway metabolizes L-fucose, it proceeds through the formation of L-2-keto-3-deoxyfuconate, an isomer of the D-fucose intermediate. nih.gov

Campylobacter jejuni : This bacterium is known to utilize L-fucose as a carbon source, which can provide a competitive advantage in the gut environment. pnas.orgpnas.org Its non-phosphorylating pathway for L-fucose degradation also involves an L-2-keto-3-deoxyfuconate aldolase, indicating a similar catabolic strategy. nih.govnih.gov

| Organism | Fucose Isomer | Key Intermediate | Pathway Type |

| Pseudomonas sp. | D-Fucose | This compound | Catabolic |

| Veillonella ratti | L-Fucose | 2-Dehydro-3-deoxy-L-fuconic acid | Non-phosphorylating |

| Campylobacter jejuni | L-Fucose | 2-Dehydro-3-deoxy-L-fuconic acid | Non-phosphorylating |

Metabolomic Profiling of this compound in Biological Systems

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have been instrumental in identifying and quantifying intermediates of various metabolic pathways, including those for fucose degradation. nih.govnih.govrug.nl Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enable the detection of compounds like this compound in complex biological samples. nih.gov Such analyses can reveal the metabolic state of cells and how it changes in response to different conditions, such as the presence of fucose as a nutrient source. nih.gov The identification of this compound and its related metabolites in metabolomic datasets provides direct evidence for the activity of these pathways in various organisms and environments. semanticscholar.orgnih.gov

Analytical Research Methodologies for 2 Dehydro 3 Deoxy D Fuconic Acid

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2-dehydro-3-deoxy-D-fuconic acid, enabling its separation from complex biological matrices. These techniques are often coupled with sensitive detection methods to achieve the required levels of selectivity and sensitivity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the direct analysis of carbohydrates and their acidic derivatives without the need for derivatization. frontiersin.orgresearchgate.netthermofisher.comaafco.org The weakly acidic nature of sugar acids like this compound allows for highly selective separations on strong anion-exchange columns at high pH. nih.gov

Principle of Separation and Detection: At a sufficiently high pH, the hydroxyl groups of carbohydrates become partially or fully ionized, allowing them to bind to a stationary phase with quaternary ammonium (B1175870) functional groups. Elution is typically achieved using a sodium hydroxide (B78521) gradient, sometimes in conjunction with a salt gradient (e.g., sodium acetate) for more complex mixtures. researchgate.netmdpi.com Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold or platinum working electrode. aafco.org This detection method is highly specific for compounds that can be oxidized at the applied detection potential, which includes carbohydrates and their derivatives. hmdb.ca

Typical HPAE-PAD System Parameters for Sugar Acid Analysis:

| Parameter | Typical Setting |

| Column | High-performance anion-exchange column (e.g., Dionex CarboPac™ series) |

| Mobile Phase | Sodium hydroxide (NaOH) gradient, often with sodium acetate (B1210297) (NaOAc) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents generalized parameters for sugar acid analysis and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of keto acids. For compounds like this compound that lack a strong chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. frontiersin.orgnih.govnih.gov

A common derivatization agent is o-phenylenediamine (B120857) (OPD), which reacts with the α-keto acid functionality to form a highly fluorescent quinoxalinone derivative. nih.govbiorxiv.org This approach significantly increases the sensitivity of the method.

Example HPLC Method for a Structurally Similar Compound (2-Keto-3-deoxy-gluconate): nih.govbiorxiv.org

| Parameter | Description |

| Derivatization Reagent | o-phenylenediamine (OPD) |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of trifluoroacetic acid (TFA) and acetonitrile |

| Detection | UV and Fluorescence |

| Retention Time | Approximately 16 minutes for the KDG-OPD adduct |

This method, developed for a close structural analog, provides a strong starting point for the analysis of this compound. The retention time would need to be empirically determined for the target analyte.

The use of an internal standard is crucial for accurate quantification to account for variations in derivatization efficiency and injection volume. nih.gov This method has been shown to be highly sensitive and accurate for analyzing the degradation products of polysaccharides like pectin (B1162225) and alginate. frontiersin.orgnih.govnih.gov

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com Polar compounds like this compound must be derivatized to increase their volatility prior to GC analysis. mdpi.com Common derivatization methods for compounds with hydroxyl and carboxylic acid groups include silylation and methylation.

Derivatization Process: Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity and increases the volatility of the analyte. Methylation, often using a reagent like BF3-methanol, converts the carboxylic acid to its corresponding methyl ester. mdpi.com

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components are then detected, most commonly by a mass spectrometer (MS), which provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions. mdpi.comnih.gov

Predicted GC-MS Derivatization Products for this compound:

| Derivatization Method | Functional Groups Modified | Expected Product |

| Silylation (e.g., with BSTFA) | Hydroxyl (-OH) and Carboxyl (-COOH) | This compound, TMS ether, TMS ester |

| Methylation (e.g., with BF3-MeOH) | Carboxyl (-COOH) | Methyl 2-dehydro-3-deoxy-D-fuconate |

This table outlines the expected derivatization products. The exact reaction conditions would need to be optimized.

Capillary Electrophoresis (CE) Approaches

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.comnih.gov It is particularly well-suited for the analysis of charged species like sugar acids. nih.gov

Separation Principles: For the analysis of this compound, separation can be achieved in several ways:

High pH Buffer: At a high pH, the carboxylic acid and hydroxyl groups will be deprotonated, giving the molecule a negative charge and allowing it to migrate towards the anode. nih.gov

Complexation with Borate (B1201080): In the presence of a borate buffer, the vicinal diols of the sugar acid can form charged complexes, which can then be separated by CE. nih.gov

Derivatization: The molecule can be derivatized with a charged tag to enhance its electrophoretic mobility and detection. mdpi.com

CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. mdpi.com Detection in CE can be accomplished using UV absorbance or, for higher sensitivity, by derivatizing the analyte with a fluorescent tag and using laser-induced fluorescence (LIF) detection. mdpi.com

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of novel compounds and for confirming the identity of known metabolites like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms, while two-dimensional (2D) NMR experiments can reveal the connectivity between atoms.

Expected NMR Spectral Features for this compound (based on analogy to KDPG): frontiersin.org

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Doublet | -CH₃ (C6) |

| ¹H | ~2.3 - 2.5 | Doublet of doublets | -CH₂- (C3) |

| ¹H | ~4.0 - 4.4 | Multiplets | -CH(OH)- (C4, C5) |

| ¹³C | ~20 | -CH₃ (C6) | |

| ¹³C | ~43 | -CH₂- (C3) | |

| ¹³C | ~63 - 72 | -CH(OH)- (C4, C5) | |

| ¹³C | ~176 | -COOH (C1) | |

| ¹³C | ~200+ | C=O (C2) |

This table is an estimation based on the known spectral data of a structurally related compound and general chemical shift principles. Actual values would need to be determined experimentally.

2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling network, and HSQC (Heteronuclear Single Quantum Coherence) would correlate the protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for identifying the quaternary carbons, including the carbonyl (C2) and carboxyl (C1) groups, by showing correlations to nearby protons.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, MALDI-MS)

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering high sensitivity and the ability to determine the molecular weight and structure of the molecule. nih.gov Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of MS, are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for analyzing non-volatile and thermally labile compounds like this compound. nih.gov In a typical LC-MS setup, the compound is first separated from other components in a sample by liquid chromatography and then introduced into the mass spectrometer for detection and identification. ekb.eg The use of two-dimensional liquid chromatography (LCxLC) coupled with MS can provide even greater resolution for complex samples. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it often requires derivatization of the analyte to increase its volatility. Stable isotope labeling can be effectively combined with GC-MS for metabolomics research. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is another valuable tool, especially for the analysis of biomolecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and allowing for the analysis of intact molecules. tcichemicals.commdpi.com

Table 1: Overview of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS | Separates compounds based on their interaction with a stationary and mobile phase, followed by mass analysis. ekb.eg | Ideal for analyzing the compound in complex biological fluids due to its high separation efficiency and sensitivity for non-volatile compounds. nih.gov |

| GC-MS | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. nih.gov | Can be used for analysis after derivatization to increase the volatility of the compound. |

| MALDI-MS | A soft ionization technique that uses a matrix to absorb laser energy and ionize the analyte, suitable for large biomolecules. tcichemicals.com | Useful for analyzing the compound in the context of larger biological structures or when complexed with other molecules. |

Chemical Isotope Labeling (CIL) Coupled with LC-MS for Metabolomics

Chemical Isotope Labeling (CIL) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful strategy in metabolomics to enhance the detection and quantification of low-abundance metabolites like this compound. nih.govtmiclinode.comresearchgate.net This approach involves tagging the target molecule with an isotope-labeled derivatizing agent. researchgate.net

The process introduces a specific mass shift in the labeled compound compared to its unlabeled counterpart. This allows for the easy differentiation of the target analyte from the complex background matrix in a biological sample. nih.gov The use of CIL-LC-MS significantly improves the sensitivity and accuracy of quantification. dntb.gov.ua For instance, derivatization can lead to a more than 100-fold increase in ionization efficiency. researchgate.net Isotope-labeled internal standards are crucial for correcting for matrix effects and improving the accuracy of absolute quantification. nih.gov

Table 2: Advantages of Chemical Isotope Labeling (CIL) in LC-MS Analysis

| Advantage | Description |

|---|---|

| Enhanced Sensitivity | Derivatization can significantly increase the ionization efficiency of the analyte, leading to better detection limits. researchgate.net |

| Improved Specificity | The unique mass signature of the labeled compound allows for its clear distinction from background noise and interfering substances. nih.gov |

| Accurate Quantification | The use of an isotopically labeled internal standard, which has similar chemical and physical properties to the analyte, allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. nih.govnih.gov |

| Facilitated Metabolite Identification | Isotope labeling can aid in the structural elucidation of metabolites by providing information about the number of reactive functional groups and by assisting in the interpretation of fragmentation patterns. nih.gov |

Fragmentation Pattern Analysis for Identification

The identification of this compound via mass spectrometry is heavily reliant on the analysis of its fragmentation pattern. When the ionized molecule is subjected to fragmentation within the mass spectrometer (e.g., in tandem mass spectrometry or MS/MS), it breaks down into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for confident identification.

Sample Preparation and Matrix Effects in Biological Samples

The analysis of this compound in biological samples, such as serum or tissue extracts, presents challenges due to the complexity of the biological matrix. researchgate.net Matrix effects, which include ion suppression or enhancement, can significantly impact the accuracy of quantification in LC-MS analysis. nih.gov

Effective sample preparation is therefore critical to remove interfering substances and minimize matrix effects. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the nature of the biological matrix and the concentration of the analyte.

Development of Standard Reference Materials and Analytical Validation

The development and use of standard reference materials are essential for the validation of analytical methods for this compound. A certified reference material (CRM) is a highly characterized and homogeneous material with a certified value for the concentration of the analyte. sigmaaldrich.com CRMs are used to ensure the accuracy and traceability of analytical results.

Analytical method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov This involves assessing various parameters, including linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ). nih.gov The validation of analytical methods for this compound would require the use of a well-characterized standard and would follow established guidelines to ensure the reliability of the data.

Biotechnological and Synthetic Biology Approaches to 2 Dehydro 3 Deoxy D Fuconic Acid Research

Microbial Metabolic Engineering for Rare Sugar Acid Production

Metabolic engineering of microorganisms, particularly model organisms like Escherichia coli, represents a powerful strategy for producing valuable chemicals from renewable feedstocks. nih.gov This involves the rational design and modification of an organism's native metabolic pathways to channel carbon flow towards a desired product.

The production of 2-dehydro-3-deoxy-D-fuconic acid in a host like E. coli necessitates the introduction of a synthetic enzymatic pathway, as it is not a native metabolite. A plausible and efficient two-step pathway can be designed starting from the substrate D-fucose, which is a deoxy sugar analog of D-galactose. caymanchem.com

The proposed pathway would be:

Oxidation: D-fucose is first oxidized to D-fuconate. This reaction is catalyzed by a dehydrogenase.

Dehydration: The resulting D-fuconate is then dehydrated to form the final product, this compound. This step is catalyzed by a dehydratase.

This strategy mirrors established pathways for other sugar acids. For instance, the catabolism of D-galactonic acid in E. coli proceeds through the DeLey-Doudoroff pathway, which involves the dehydration of D-galactonate to 2-keto-3-deoxy-D-galactonate. nih.gov Similarly, the production of D-glucaric acid has been achieved in E. coli by expressing uronate dehydrogenases. mdpi.com

To implement this in E. coli, genes encoding enzymes with the desired activities must be identified from other organisms and expressed in the production host.

Table 1: Proposed Enzymatic Steps for this compound Synthesis

| Step | Reaction | Enzyme Type | Substrate | Product |

|---|---|---|---|---|

| 1 | Oxidation | D-fucose dehydrogenase | D-Fucose | D-Fuconate |

| 2 | Dehydration | D-fuconate dehydratase | D-Fuconate | This compound |

Fine-tuning gene expression can be achieved through several strategies:

Promoter Engineering: Using promoters of varying strengths to control the transcription rate of each pathway gene. This allows for precise control over the amount of each enzyme produced. Libraries of constitutive promoters with different activities are often used to find the optimal expression level for each step in the pathway. d-nb.info

Ribosome Binding Site (RBS) Optimization: The sequence of the RBS preceding the start codon of a gene can be modified to tune the translation initiation rate, providing another layer of control over protein expression levels.

Plasmid Copy Number: Using plasmids with different copy numbers (low, medium, or high) can globally adjust the dosage of the pathway genes.

For example, in the production of 2,3-butanediol (B46004) in E. coli, fine-tuning the expression of pathway genes using different promoters was crucial for balancing metabolic flux and achieving high production efficiency. d-nb.info

To maximize the conversion of the feedstock into the target product, it is essential to redirect the cell's carbon flux. This involves eliminating or down-regulating native metabolic pathways that compete for the substrate or for key precursors.

For the production of this compound from D-fucose, key strategies would include:

Blocking Fucose Catabolism: E. coli can metabolize D-fucose. Therefore, genes involved in its native catabolism would need to be knocked out to prevent the substrate from being diverted away from the production pathway.

Enhancing Substrate Uptake: Overexpressing transporter proteins responsible for D-fucose uptake could increase the intracellular availability of the substrate.

Cell-Free Enzymatic Synthesis and Biotransformation Systems

Cell-free systems, which utilize enzymes outside of a living cell, offer a powerful alternative to whole-cell fermentation. osti.gov These systems provide greater control over reaction conditions and can overcome issues of substrate transport across cell membranes and product toxicity. osti.gov

The synthesis of this compound is highly amenable to a cell-free enzymatic cascade. In such a system, purified enzymes (D-fucose dehydrogenase and D-fuconate dehydratase) would be combined in a bioreactor with the D-fucose substrate and necessary cofactors (like NAD⁺ for the dehydrogenase). This approach has been successfully demonstrated for the production of similar compounds. For instance, 2-keto-3-deoxy-D-gluconate (KDG) has been synthesized from D-gluconate using a gluconate dehydratase from the hyperthermophilic archaeon Thermoproteus tenax. nih.gov This enzyme was recombinantly produced in E. coli and then used in a simple one-step biotransformation process. nih.gov Similarly, 2-keto-3-deoxy-6-phosphogluconate (KDPG) was efficiently produced using a 6-phosphogluconate-dehydratase from Caulobacter crescentus. frontiersin.org

Advantages of Cell-Free Synthesis:

High Purity: The absence of cellular metabolism results in fewer byproducts, simplifying downstream purification.

Overcoming Toxicity: High concentrations of substrates or products that might be toxic to living cells can be used. osti.gov

Process Control: Reaction parameters such as pH, temperature, and enzyme concentration can be precisely controlled to maximize efficiency.

Novel Enzyme Discovery and Directed Evolution for this compound Biocatalysis

The efficiency of any biocatalytic process, whether in vivo or in vitro, depends on the performance of the enzymes used. For a novel pathway like the one for D-KDF, identifying highly active and specific enzymes is paramount.

Enzyme Discovery: Genome mining is a powerful approach to discover new enzymes. By searching genomic databases for sequences homologous to known dehydrogenases and dehydratases, novel candidates can be identified from a wide range of organisms. These candidates can then be synthesized, expressed, and screened for activity on D-fucose and D-fuconate. For example, the demand for 2-keto-3-deoxy sugar acids has driven efforts to identify novel enzymes for their synthesis from various biological sources. mdpi.com

Directed Evolution: If no naturally occurring enzyme possesses ideal characteristics (e.g., high activity, stability, or substrate specificity), directed evolution can be used to improve them. This technique involves generating a large library of enzyme variants through random mutagenesis or recombination and then using a high-throughput screen to identify improved versions. This iterative process can yield enzymes tailored for specific industrial applications.

Computational Modeling and Systems Biology Approaches for Pathway Design

Before constructing a pathway in the lab, computational tools can be used to design and model its performance. This in silico approach saves time and resources by predicting metabolic bottlenecks and identifying optimal genetic modifications.

Metabolic Pathway Design: Algorithms can retrospectively search for potential synthetic pathways connecting a desired product to a host's native metabolism, suggesting enzymes for each step.

Flux Balance Analysis (FBA): FBA is a mathematical method used to predict the flow of metabolites through a metabolic network. It can be used to model how genetic modifications, such as gene knockouts or overexpression, will affect the production of the target compound. This helps in identifying key targets for carbon flux redirection.

Molecular Docking: For enzyme engineering, computational docking simulations can predict how well a substrate (like D-fuconate) fits into the active site of a candidate enzyme (a dehydratase). This can help prioritize enzymes for experimental characterization.

These computational approaches are integral to modern metabolic engineering and would be essential for developing an efficient and economically viable process for this compound production. nih.gov

Integration of Glycan Chemical Databases for Related Sugar Structures

The investigation and synthesis of this compound are substantially advanced by leveraging glycan chemical databases. These databases are essential tools for identifying structurally analogous sugars, comprehending enzymatic pathways, and architecting new biosynthetic production routes. The curated information within these repositories allows researchers to fast-track the discovery and refinement of biotechnological and synthetic biology methods for producing this compound.

Glycan databases are specialized digital archives that house extensive details on the structure, metabolism, and function of carbohydrates. In the context of this compound research, these databases are pivotal. They facilitate the comparative analysis of this acid with other structurally similar compounds, offering clues into its potential biochemical activities and the enzymes that might act upon it.

Prominent international glycan databases serve as rich sources of information. For example, the KEGG (Kyoto Encyclopedia of Genes and Genomes) GLYCAN database is an invaluable resource for exploring the biosynthesis and metabolism of a wide array of glycans. genome.jpmdpi.com Researchers can mine KEGG to pinpoint enzymes that metabolize fucose and its derivatives, which are potential precursors in the synthesis of this compound. genome.jp Another key resource, GlyTouCan, provides a global, uncurated registry for glycan structures, assigning a unique accession number to each, thereby standardizing data across research efforts. glytoucan.org

The use of these databases streamlines the identification of enzymes that can be engineered for enhanced production of this compound. By searching for enzymes known to catalyze dehydration and oxidation reactions on fucose or related deoxy sugars, scientists can quickly identify candidate genes for introduction into microbial hosts such as Escherichia coli or yeast. This bioinformatic-driven approach is significantly more efficient than traditional experimental screening of enzymes.

Moreover, these databases are fundamental to constructing the metabolic models that are a cornerstone of synthetic biology. By integrating data on known metabolic pathways involving fucose and other deoxy sugars, detailed in silico models of engineered organisms can be developed. These models enable researchers to predict how specific genetic alterations will impact the production of this compound, facilitating the rational design of more productive microbial factories.

The development of algorithms and software to extract sugar structures from chemical databases further enhances the integration of information across different scientific fields, which is crucial for advancing glycoscience. nih.gov

Below is a table summarizing key glycan databases and their utility in research on this compound.

| Database | Description | Relevance to this compound Research |

| KEGG GLYCAN | A database of glycan structures and their roles in metabolic pathways. genome.jpmdpi.com | Helps identify enzymatic pathways involving fucose and its derivatives, aiding in the design of biosynthetic routes. genome.jp |

| GlyTouCan | An international repository that assigns unique accession numbers to glycan structures. glytoucan.org | Standardizes the identification of this compound and related sugars, promoting data interoperability. |

| PubChem | A public database of chemical substances and their biological activities. nih.gov | Provides comprehensive information on the chemical and physical properties of this compound and related compounds. nih.govnih.gov |

| ChEBI | A dictionary of molecular entities focused on 'small' chemical compounds. ebi.ac.uk | Offers detailed annotation and classification of this compound. ebi.ac.uk |

| GlycoGene DataBase (GGDB) | A database of genes related to glycan synthesis, including glycosyltransferases and sugar nucleotide synthases. mdpi.com | Facilitates the identification of genes that can be targeted for engineering to optimize production pathways. |

The systematic application of these databases is integral to modern biotechnological investigations into rare sugars like this compound. This data-centric strategy for pathway discovery, enzyme engineering, and metabolic optimization is accelerating the creation of sustainable and efficient manufacturing processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。